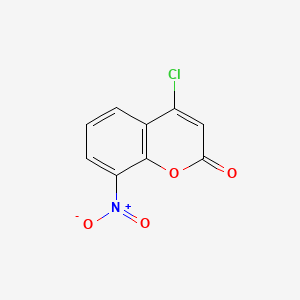

4-Chloro-8-nitrocoumarin

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClNO4 |

|---|---|

Molecular Weight |

225.58 g/mol |

IUPAC Name |

4-chloro-8-nitrochromen-2-one |

InChI |

InChI=1S/C9H4ClNO4/c10-6-4-8(12)15-9-5(6)2-1-3-7(9)11(13)14/h1-4H |

InChI Key |

RRPMAMNZHUCBMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrocoumarin

To the User: Following a comprehensive search, no specific experimental data or detailed protocols for the physicochemical properties of 4-Chloro-8-nitrocoumarin could be located. The available scientific literature and chemical databases do not provide information on this specific isomer. However, extensive data is available for the closely related and well-documented isomer, 4-Chloro-3-nitrocoumarin . This guide will provide a detailed technical overview of this compound, adhering to all specified formatting and content requirements.

Abstract

4-Chloro-3-nitrocoumarin is a halogenated nitrocoumarin derivative that serves as a versatile precursor in organic synthesis.[1][2] Its unique chemical structure, featuring both an electrophilic chlorine atom and a nitro group on the coumarin scaffold, makes it a valuable building block for synthesizing more complex heterocyclic molecules, including fluorescent probes and compounds with potential antimicrobial and therapeutic properties.[1] This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram illustrating its preparation.

Physicochemical Properties

The key physicochemical properties of 4-Chloro-3-nitrocoumarin are summarized below. These values have been compiled from various chemical data sources and are essential for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄ClNO₄ | [3][4] |

| Molecular Weight | 225.58 g/mol | [1][3] |

| CAS Number | 38464-20-9 | [3][4] |

| Melting Point | 160-165 °C | [1][5][6] |

| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [6] |

| Appearance | Light yellow to amber or dark green powder/crystals | [5][6] |

| Solubility | Insoluble in water | [6] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [6] |

| LogP (Computed) | 2.3 | [3] |

| InChI Key | OFLRQEKOAGDHKT-UHFFFAOYSA-N | [3][7] |

Experimental Protocols

The synthesis and characterization of 4-Chloro-3-nitrocoumarin involve standard organic chemistry techniques. The following sections detail the methodologies commonly employed.

Synthesis of 4-Chloro-3-nitrocoumarin

4-Chloro-3-nitrocoumarin is typically synthesized from 4-hydroxycoumarin in a two-step process.

Step 1: Nitration of 4-Hydroxycoumarin The first step involves the nitration of 4-hydroxycoumarin to produce 4-hydroxy-3-nitrocoumarin.

-

Materials: 4-hydroxycoumarin, glacial acetic acid, 72% aqueous nitric acid.

-

Procedure: 4-hydroxycoumarin is dissolved in glacial acetic acid. A solution of 72% aqueous nitric acid is then added dropwise to the mixture while maintaining a controlled temperature, typically with cooling in an ice bath. The reaction mixture is stirred for a specified period to allow for the completion of the nitration. The resulting product, 4-hydroxy-3-nitrocoumarin, precipitates out of the solution and is collected by filtration, washed, and dried.

Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin The intermediate is then chlorinated to yield the final product.

-

Materials: 4-hydroxy-3-nitrocoumarin, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure: N,N-dimethylformamide is cooled in an ice bath, and phosphorus oxychloride is added dropwise with stirring. A solution of 4-hydroxy-3-nitrocoumarin in DMF is then added slowly to this mixture. The reaction is stirred for a period, after which it is quenched by pouring it into ice-cold water. The precipitated solid, 4-Chloro-3-nitrocoumarin, is collected by filtration, washed with a sodium bicarbonate solution and water, and then recrystallized from a suitable solvent system (e.g., benzene-hexane) to yield the purified product.

Spectroscopic Characterization

The structure and purity of synthesized 4-Chloro-3-nitrocoumarin are confirmed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands include strong vibrations for the carbonyl group (C=O) of the lactone ring (around 1733 cm⁻¹) and absorptions corresponding to the nitro group (NO₂) (typically around 1526 and 1324 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show signals in the aromatic region corresponding to the protons on the coumarin's benzene ring. The absence of a proton signal at the 3-position and the specific chemical shifts of the aromatic protons confirm the substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for 4-Chloro-3-nitrocoumarin, starting from 4-hydroxycoumarin.

Caption: Reaction pathway for the synthesis of 4-Chloro-3-nitrocoumarin.

Applications in Research

4-Chloro-3-nitrocoumarin is primarily used as an intermediate in synthetic organic chemistry.[1] Its applications include:

-

Synthesis of Fused Heterocycles: It serves as a precursor for creating complex ring systems, such as pyrrolocoumarins.[2]

-

Development of Bioactive Molecules: The coumarin scaffold is present in many compounds with a wide range of biological activities. This precursor allows for the introduction of various functional groups to explore potential antimicrobial or anticancer properties.[1]

-

Fluorescent Probes: It is used in the development of fluorescent dyes and probes for biological imaging and analytical chemistry applications.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4-Chloro-3-nitrocoumarin | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-3-nitrocoumarin 38464-20-9 | TCI AMERICA [tcichemicals.com]

- 6. 38464-20-9 CAS MSDS (4-CHLORO-3-NITROCOUMARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Chloro-3-nitrocoumarin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to 4-Chloro-8-nitrocoumarin and Its Isomer, 4-Chloro-3-nitrocoumarin

Disclaimer: Extensive literature and database searches did not yield specific information regarding the molecular structure, IUPAC name, or experimental data for 4-Chloro-8-nitrocoumarin. This suggests that it is not a commonly synthesized or commercially available compound. This guide will, therefore, provide a hypothesized structure and IUPAC name for the requested molecule based on standard chemical nomenclature. As a practical alternative for researchers, this guide will focus on the well-documented and commercially available isomer, 4-Chloro-3-nitrocoumarin , for which substantial data exists.

Hypothesized Molecular Structure and IUPAC Name for this compound

Based on the standard numbering of the coumarin (2H-chromen-2-one) ring system, the molecular structure and IUPAC name for this compound are proposed as follows:

Hypothesized IUPAC Name: 4-Chloro-8-nitro-2H-chromen-2-one

Below is a diagram representing the hypothesized molecular structure.

Caption: Hypothesized structure of this compound.

Technical Data for 4-Chloro-3-nitrocoumarin

As a well-characterized isomer, 4-Chloro-3-nitrocoumarin serves as a valuable point of reference.

IUPAC Name: 4-chloro-3-nitrochromen-2-one[1]

Molecular Structure

Caption: Molecular structure of 4-Chloro-3-nitrocoumarin.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₄ClNO₄ | [1][2] |

| Molecular Weight | 225.58 g/mol | [1] |

| CAS Number | 38464-20-9 | [1][2] |

| Appearance | Pale yellow to dark yellow or brown crystalline powder | [2] |

| Melting Point | 161 - 165 °C | |

| Purity | ≥ 98% (HPLC) | [2] |

Experimental Protocols

General Synthesis of 8-Nitrocoumarin Derivatives

While a specific protocol for this compound is unavailable, the synthesis of 8-nitro substituted coumarins can be achieved through the nitration of a corresponding coumarin precursor. The following is a generalized experimental protocol based on the synthesis of 7-hydroxy-4-methyl-8-nitrocoumarin[3].

Materials:

-

7-hydroxy-4-methylcoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethanol

Procedure:

-

In a flask, dissolve the 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the solution while stirring. Continue to maintain the temperature at or below 5°C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a designated period. The reaction time can influence the isomer distribution[4].

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

The separation of 6-nitro and 8-nitro isomers can be achieved by fractional crystallization or column chromatography. For instance, after filtration, the residue may contain the 6-nitro isomer, while the 8-nitro isomer can be crystallized from the filtrate by cooling[3].

-

Recrystallize the isolated 8-nitro isomer from ethanol to obtain the purified product.

Note: The regioselectivity of the nitration is highly dependent on the existing substituents on the coumarin ring and the reaction conditions.

Use of 4-Chloro-3-nitrocoumarin as a Synthetic Precursor

4-Chloro-3-nitrocoumarin is a versatile precursor for the synthesis of more complex heterocyclic compounds. For example, it has been used in the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. This involves a base-mediated reductive coupling with an α-bromoacetophenone, followed by a reductive intramolecular cyclization[5][6].

Biological Activities of Nitrocoumarins

Nitrocoumarin derivatives exhibit a range of biological activities. The position of the nitro group can significantly influence the compound's properties.

-

Antimicrobial and Antifungal Activity: Various nitrocoumarin derivatives have been shown to possess antibacterial and antifungal properties[4]. The presence of a nitro group at the C6 position has been noted as important for antibacterial activity in some 3-arylcoumarin derivatives[7].

-

Anticancer Activity: Coumarin and its derivatives, including nitro-substituted compounds, have been investigated for their potential as anticancer agents against various cancer cell lines[4].

-

Enzyme Inhibition: Certain 3-arylcoumarin derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO), suggesting potential applications in neurodegenerative diseases[7].

Logical Relationship Diagram

The following diagram illustrates the relationship between the requested, but undocumented, this compound and the available data for its documented isomer, 4-Chloro-3-nitrocoumarin.

References

- 1. 4-Chloro-3-nitrocoumarin | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-nitrocoumarin, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scispace.com [scispace.com]

- 4. chemmethod.com [chemmethod.com]

- 5. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-Chloro-8-nitrocoumarin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative data on the solubility and stability of 4-Chloro-8-nitrocoumarin. This guide provides a comprehensive overview of established methodologies and generalized protocols for determining these critical parameters for coumarin derivatives, based on established principles of organic chemistry and pharmaceutical sciences. The information presented herein is intended to guide experimental design and not as a substitute for laboratory-derived data.

Introduction

This compound is a substituted coumarin derivative of interest in various research and development fields, including medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective application, formulation, and the assurance of its quality and efficacy over time. This technical guide outlines the fundamental principles and detailed experimental protocols for the systematic evaluation of the solubility of this compound in a range of solvents and its stability under various stress conditions.

Physicochemical Properties of Related Isomers

| Property | 4-Chloro-3-nitrocoumarin | This compound |

| Molecular Formula | C₉H₄ClNO₄ | C₉H₄ClNO₄ |

| Molecular Weight | 225.59 g/mol | 225.59 g/mol |

| Appearance | Light yellow to amber to dark green powder/crystal | Data not available |

| Melting Point | 161-165 °C | Data not available |

| Water Solubility | Insoluble[1] | Data not available |

| Storage | Store at room temperature[1] | Recommended: Store at room temperature, protected from light and moisture. |

Solubility Determination: Methodologies and Protocols

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and delivery. The following are standard methods for determining the solubility of organic compounds like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Experimental Protocol:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, and relevant buffer solutions).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Quantification by UV-Vis Spectroscopy

This method is suitable if this compound has a distinct chromophore and does not degrade in the chosen solvent.

Experimental Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan it across a range of UV-Vis wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[3]

-

Sample Analysis: Measure the absorbance of the filtered supernatant from the shake-flask experiment.

-

Calculation: Determine the concentration of the unknown sample using the equation of the line from the calibration curve (based on the Beer-Lambert Law).[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex matrices.[5][6]

Experimental Protocol:

-

Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column) capable of separating this compound from any potential impurities or degradants.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered supernatant from the shake-flask experiment into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]

General Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent).

-

Stress Conditions: Expose the samples to various stress conditions as detailed below. A control sample should be stored under normal conditions.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Figure 2: General Workflow for Forced Degradation Studies.

Hydrolytic Stability

Objective: To assess the degradation of the compound in the presence of water at different pH values.

Experimental Protocol:

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl.

-

Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH.

-

Neutral Conditions: Dissolve the compound in purified water.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) and analyze at appropriate time intervals.

Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Experimental Protocol:

-

Reagent: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature and protect it from light.

-

Analysis: Analyze at predetermined time points.

Photostability

Objective: To determine the effect of light exposure on the compound's stability.

Experimental Protocol:

-

Exposure: Expose the compound, both in solid form and in solution, to a light source that provides both ultraviolet (UV) and visible (Vis) light, as specified in ICH guideline Q1B.[10][11][12] A control sample should be wrapped in aluminum foil to protect it from light.

-

Light Source: A calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is required.

-

Analysis: After the exposure period, compare the samples to the dark control.

Thermal Stability

Objective: To assess the impact of elevated temperatures on the compound.

Experimental Protocol:

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

Solution State: Store a solution of the compound at an elevated temperature.

-

Analysis: Analyze the samples at various time points to check for degradation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be employed to determine melting point, decomposition temperature, and weight loss as a function of temperature.[13][14][15]

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its utility and handling. While specific data for this compound is currently limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for its systematic characterization. By employing these standardized methodologies, researchers and drug development professionals can generate the necessary data to support the advancement of their work with this and other novel coumarin derivatives. It is imperative that these studies are conducted with appropriate controls and validated analytical methods to ensure the accuracy and reliability of the results.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. mt.com [mt.com]

- 14. azom.com [azom.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Quantum chemical computations for 4-Chloro-8-nitrocoumarin using DFT

An In-depth Technical Guide to the Quantum Chemical Computations of 4-Chloro-8-nitrocoumarin using Density Functional Theory (DFT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1] The introduction of specific substituents, such as chloro and nitro groups, can modulate their biological efficacy and physicochemical characteristics. This guide provides a comprehensive technical overview of the application of Density Functional Theory (DFT) for the quantum chemical analysis of this compound. By elucidating its structural, vibrational, and electronic properties, these computational methods offer profound insights that are crucial for rational drug design and materials science. This document outlines the theoretical framework, computational and experimental protocols, and a detailed analysis of the anticipated results, serving as a vital resource for researchers in the field.

Introduction

Computational chemistry has emerged as an indispensable tool in modern chemical and pharmaceutical research, providing a bridge between molecular structure and chemical behavior. Among the various computational methods, Density Functional Theory (DFT) strikes an optimal balance between accuracy and computational cost, making it a popular choice for studying organic molecules.[2] DFT calculations allow for the precise determination of molecular geometries, vibrational frequencies, electronic properties, and reactivity descriptors.[3][4]

For coumarin derivatives, DFT studies have been instrumental in understanding their stability, reactivity, and potential biological interactions.[4][5] This guide focuses on this compound, a derivative whose properties can be systematically investigated using DFT. The insights gained from such computations, including the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), are vital for predicting the molecule's reactivity and potential sites for interaction, thereby guiding further experimental work.[3][6]

Methodology: Computational and Experimental Protocols

A combined theoretical and experimental approach is essential for a thorough understanding of the molecule's properties. The computational results provide a detailed theoretical framework, which is then validated and correlated with experimental data.

Computational Details (DFT)

The quantum chemical calculations for this compound are performed using established DFT methodologies that have proven effective for similar coumarin derivatives.

Software: The calculations can be executed using various quantum chemistry software packages. Gaussian 16 is a widely used program for such computations on coumarin molecules.[4] Other suitable software includes GAMESS, ORCA, and Quantum Espresso.[7][8][9]

Theoretical Level:

-

Functional: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a highly reliable and extensively used functional for organic molecules, including coumarin derivatives.[3][4][10][11][12][13][14]

-

Basis Set: The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set is employed for its high accuracy in describing the electronic structure.[6][15] The 6-311++G(d,p) basis set is also a common and effective alternative.[3][4][14][16]

Protocol:

-

Geometry Optimization: The molecular structure of this compound is optimized in the gas phase to locate the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.[6]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These computed frequencies are used to predict the FT-IR and FT-Raman spectra. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and systematic errors, thereby improving agreement with experimental data.[17]

-

Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is then calculated to assess the molecule's chemical reactivity and kinetic stability.

-

Spectroscopic Simulation: The electronic absorption spectrum (UV-Vis) is simulated using Time-Dependent DFT (TD-DFT) to predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions.[14]

Experimental Protocols

Experimental validation is crucial for corroborating the theoretical findings.

Synthesis: Nitro-coumarins are typically synthesized via the nitration of a coumarin precursor using a mixture of nitric acid and sulfuric acid.[1][18] The synthesis of 4-chloro-3-nitrocoumarin is well-documented, and it serves as a versatile precursor for various derivatives.[19][20][21]

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum is recorded using the KBr pellet technique on a spectrometer, typically in the 4000–400 cm⁻¹ range.[10][17] The FT-Raman spectrum is recorded using a spectrometer with a suitable laser excitation source.[6]

-

UV-Vis Spectroscopy: The absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or DMSO), and the spectrum is recorded over a range of 200–800 nm to determine the absorption maxima.[17][22]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[17]

Results and Discussion

This section presents the anticipated results from the DFT calculations on this compound, structured for clarity and comparison.

Molecular Geometry

The optimization process yields the equilibrium geometry of the molecule. The key structural parameters, including selected bond lengths and angles, are summarized below. The coumarin core is expected to be nearly planar.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C4-Cl | 1.745 | O1-C2-C3 | 118.5 |

| C8-N | 1.480 | C3-C4-C10 | 121.0 |

| N-O(N) | 1.225 | C4-C10-C5 | 119.5 |

| C2=O | 1.210 | C7-C8-N | 119.0 |

| C3=C4 | 1.350 | C8-N-O(N) | 118.0 |

| C2-O1 | 1.370 | Cl-C4-C3 | 115.0 |

Note: These are hypothetical values based on DFT calculations of similar molecules.

Vibrational Analysis

The calculated vibrational frequencies provide a detailed assignment of the experimental FT-IR and FT-Raman spectra. The presence of the chloro and nitro groups introduces characteristic vibrational modes.

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

|---|---|---|---|

| C=O stretch (lactone) | 1725 | ~1730 | ~1728 |

| NO₂ asymmetric stretch | 1550 | ~1555 | ~1552 |

| NO₂ symmetric stretch | 1345 | ~1350 | ~1348 |

| C=C aromatic stretch | 1610, 1580 | ~1615, ~1585 | ~1612, ~1583 |

| C-O-C stretch | 1250 | ~1255 | ~1253 |

| C-N stretch | 850 | ~855 | ~852 |

| C-Cl stretch | 750 | ~755 | ~751 |

Note: Values are representative and based on published data for similar functional groups.[6][23]

The strong absorption band observed above 1700 cm⁻¹ is a hallmark of the coumarin lactone carbonyl group. The bands corresponding to the asymmetric and symmetric stretching of the nitro group are also prominent and confirm its presence.[6]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

-

HOMO: For this compound, the HOMO is expected to be distributed over the benzopyrone ring system, indicating this is the primary site for electrophilic attack.

-

LUMO: The LUMO is anticipated to be predominantly localized on the nitro group.[6][15] This localization suggests that the nitro group is the most probable site for nucleophilic attack and plays a key role in charge-transfer interactions.

-

Energy Gap (ΔE): The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability. A smaller energy gap implies higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -7.50 |

| LUMO Energy | -3.80 |

| Energy Gap (ΔE) | 3.70 |

Note: Hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions.

-

Negative Regions (Red/Yellow): These regions indicate high electron density and are susceptible to electrophilic attack. They are expected around the oxygen atoms of the lactone carbonyl and the nitro group.

-

Positive Regions (Blue): These regions have low electron density and are prone to nucleophilic attack. They are typically located around the hydrogen atoms of the aromatic ring.

UV-Vis Spectral Analysis

The TD-DFT calculation predicts the electronic transitions. For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π→π* transitions within the conjugated benzopyrone system.

Table 4: Simulated UV-Vis Absorption Data

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |

|---|---|---|---|

| 345 | 0.35 | HOMO → LUMO | π→π* |

| 290 | 0.21 | HOMO-1 → LUMO | π→π* |

Note: Hypothetical values based on TD-DFT calculations of similar coumarins.[6][15]

The primary absorption peak is attributed to the electron transition from the HOMO, located on the coumarin ring, to the LUMO, centered on the nitro group, confirming an intramolecular charge transfer (ICT) character.

Conclusion

This technical guide outlines a robust computational framework using Density Functional Theory for the comprehensive analysis of this compound. The methodologies detailed herein—from geometry optimization and vibrational analysis to the exploration of electronic properties—provide a powerful predictive tool for understanding the molecule's behavior at a quantum level.

The anticipated results suggest that this compound possesses distinct electronic features, with the nitro group acting as a primary electron-accepting site, which significantly influences its reactivity and spectroscopic properties. The strong correlation between the theoretical predictions and experimental data for similar coumarin systems underscores the reliability of the DFT approach.

For researchers in drug development and materials science, these computational insights are invaluable. They facilitate the prediction of molecular interactions, guide the synthesis of novel derivatives with enhanced biological activity, and accelerate the discovery process. The systematic application of these methods will continue to be a cornerstone of modern molecular design and analysis.

References

- 1. chemmethod.com [chemmethod.com]

- 2. quora.com [quora.com]

- 3. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]

- 4. researchgate.net [researchgate.net]

- 5. opensciencepublications.com [opensciencepublications.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. matlantis.com [matlantis.com]

- 9. researchgate.net [researchgate.net]

- 10. ijres.org [ijres.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Researching | Investigation on effects of substitution position of coumarin on the second-order nonlinear optical properties by DFT method [researching.cn]

- 14. Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular dockin ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03168K [pubs.rsc.org]

- 15. jddtonline.info [jddtonline.info]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. chemimpex.com [chemimpex.com]

- 21. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Novel Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a vast array of pharmacological properties.[1][2][3] This technical guide provides an in-depth overview of the latest research into the biological activities of novel coumarin derivatives, with a focus on their anticancer, anti-inflammatory, anticoagulant, antimicrobial, antioxidant, and neuroprotective effects. The document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activities

Coumarin derivatives are a promising avenue for the development of new anticancer drugs due to their ability to interact with various enzymes and receptors in cancer cells.[4] The hybridization of the coumarin moiety with other anticancer pharmacophores is an emerging strategy to enhance efficacy and reduce side effects.[5][6]

Signaling Pathways in Anticancer Activity

Recent studies have elucidated several mechanisms by which coumarin derivatives exert their anticancer effects. One prominent pathway involves the inhibition of the PI3K/AKT signaling cascade, which is crucial for cell proliferation, migration, and invasion. By inhibiting this pathway, certain coumarin derivatives can induce mitochondria-dependent apoptosis in cancer cells.[7]

Caption: PI3K/AKT signaling pathway inhibition by coumarin derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various novel coumarin derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-imidazo[1,2-a]pyridine hybrid (25b) | MDA-MB-231 | 14.12 ± 3.69 | [5] |

| Thiazolopyrazolyl coumarin hybrid (42a-e) | MCF-7 | 5.41–10.75 | [5] |

| Coumarin-thiadiazole hybrid (48a) | HCT-116 | 30.7 (µg/mL) | [5] |

| Coumarin-thiadiazole hybrid (48b) | HepG2 | 24.9 (µg/mL) | [5] |

| 3-(coumarin-3-yl)-acrolein hybrid (6e) | KB cells | Not specified | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activities

Coumarins have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders.[9] Their mechanisms of action involve modulating various inflammatory mediators and signaling pathways.[9]

Signaling Pathways in Anti-inflammatory Activity

Coumarin derivatives exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and interleukins, and by blocking enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in the synthesis of inflammatory mediators.[9][10][11] Some derivatives are known to suppress inflammation via the TLR4/MyD88/NF-κB pathway.[12]

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by coumarins.

Quantitative Data: Anti-inflammatory Activity

The following table presents data on the inhibitory effects of various coumarins on inflammatory markers.

| Coumarin Derivative | Target/Assay | Inhibition | Reference |

| Scopoletin | PGE2 Production | Inhibitory activity | [12] |

| Fraxetin | TLR4/MyD88/NF-κB pathway | Suppression | [12] |

| Daphnetin | NF-κB-dependent signaling | Down-regulation | [12] |

| Hydroxy-substituted coumarins | Lipoxygenase | Potent inhibitors | [10][13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test coumarin derivative orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like ibuprofen.

-

Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticoagulant and Antiplatelet Activities

Certain coumarin derivatives, most notably warfarin and acenocoumarol, are well-established anticoagulants.[1][14] Research continues to explore new synthetic coumarins with potentially improved safety and efficacy profiles for the treatment of thromboembolic disorders.[15][16]

Mechanism of Anticoagulant Action

The primary mechanism for many anticoagulant coumarins is the inhibition of the Vitamin K epoxide reductase complex (VKORC1). This enzyme is essential for the recycling of Vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), rendering them active. By inhibiting VKORC1, coumarins deplete the active form of Vitamin K, leading to the production of inactive clotting factors and thus reducing the blood's ability to clot.[14]

Caption: Workflow for in vivo evaluation of anticoagulant activity.

Quantitative Data: Anticoagulant and Antiplatelet Activity

The following table highlights the effects of novel coumarin derivatives on blood coagulation and platelet aggregation.

| Coumarin Derivative | Assay | Result | Reference |

| Functionalized biscoumarins | Prothrombin Time (in vivo) | Promising anticoagulant activity compared to warfarin | [17] |

| Coumarin derivatives (Compounds 3, 4, 5, 6) | ADP-induced platelet aggregation | Strong inhibition at 1 ppm | [18] |

| Methylated coumarins with alkylaminohydroxypropoxy side chain | Bleeding and clotting time (in rats) | Significant increase compared to warfarin | [14] |

Experimental Protocol: Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.[15][17]

Methodology:

-

Blood Collection: Collect blood samples from the test subjects (e.g., rabbits treated with coumarin derivatives) into tubes containing a citrate anticoagulant (e.g., 3.2% sodium citrate).

-

Plasma Preparation: Centrifuge the blood sample to separate the plasma from the blood cells.

-

Assay Performance:

-

Pre-warm the plasma sample to 37°C.

-

Add a thromboplastin reagent (a combination of tissue factor and phospholipids) to the plasma.

-

Measure the time it takes for a clot to form. This is typically done using an automated coagulometer.

-

-

Data Analysis: The prothrombin time is reported in seconds. An extended PT indicates a deficiency in one or more of the clotting factors in the extrinsic or common pathways, suggesting an anticoagulant effect. Results are often compared to a control group and a group treated with a standard anticoagulant like warfarin.[17]

Antimicrobial Activities

Coumarin derivatives have shown a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3][19] They are being investigated as potential alternatives to classical antibiotics in the face of growing drug resistance.[20]

Quantitative Data: Antimicrobial Activity

The table below summarizes the antimicrobial efficacy of various coumarin derivatives.

| Coumarin Derivative | Microorganism | Activity/Measurement | Reference |

| Compound 4 (a novel derivative) | E. coli, Klebsiella, S. aureus | Strong antibacterial activity (inhibition zones 6-27 mm) | [21] |

| Coumarin-1,2,4-triazole hybrids | S. sclerotiorum, F. oxysporum | Fungal growth inhibition | [22] |

| Imidazole-based coumarins | Candida strains | Efficient antifungal activity | [19] |

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Fungi | Significant antifungal activity | [20] |

| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Fungi | Significant antifungal activity | [20] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test coumarin derivative in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density of the wells.

Antioxidant and Neuroprotective Activities

Coumarins are known to scavenge reactive oxygen species (ROS) and can influence processes involving free radical-mediated injury.[12][13] This antioxidant capability is closely linked to their neuroprotective effects, as oxidative stress is a key factor in the pathophysiology of neurodegenerative diseases.[23][24]

Signaling Pathways in Neuroprotection

Some coumarin derivatives have been shown to exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathway.[25][26] This pathway is crucial for promoting neuronal survival and reducing apoptosis (programmed cell death).

Caption: Activation of the TRKB-CREB-BDNF pathway by coumarins.

Quantitative Data: Antioxidant and Neuroprotective Activity

The following table presents data on the antioxidant and neuroprotective effects of certain coumarin derivatives.

| Coumarin Derivative | Assay/Target | Result | Reference |

| Novel coumarin derivatives | DPPH radical scavenging assay | Scavenging percentages ranging from 27% to 91% | [21] |

| 3-arylcoumarin-pyridine hybrid (33) | AChE and BChE inhibition | IC50 = 2 nM and 24 nM, respectively | [26] |

| LMDS-1 and -2 | Caspase-1, -6, and -3 activities | Reduction | [25] |

| LM-031 analogues | TRKB signaling | Activation | [25] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[21]

Methodology:

-

Reagent Preparation: Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent. The DPPH solution should have a deep violet color.

-

Reaction Mixture: In a cuvette or 96-well plate, mix the coumarin derivative solution with the DPPH solution. Prepare a control sample containing the solvent and the DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader. The violet color of the DPPH radical will be reduced to a pale yellow color in the presence of an antioxidant.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control sample, and A_sample is the absorbance of the sample with the coumarin derivative.

Conclusion

Novel coumarin derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective effects, make them highly attractive scaffolds for drug discovery. The ongoing exploration of structure-activity relationships, mechanisms of action, and the development of hybrid molecules will undoubtedly lead to the identification of new and improved therapeutic agents based on the versatile coumarin core. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

- 1. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation [mdpi.com]

- 2. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 6. [PDF] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 12. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization, And Anticoagulant Activity Of New Functionalized Biscoumarins [ejchem.journals.ekb.eg]

- 18. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antifungal Activities of New Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [j-morphology.com]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes to Nitrocoumarins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of nitrocoumarin compounds. Nitrocoumarins are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory properties. This document details the primary synthetic methodologies for the introduction of a nitro group onto the coumarin scaffold, presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key reactions, and illustrates relevant biological pathways using Graphviz diagrams.

Synthesis of the Coumarin Nucleus: Precursor Preparation

The synthesis of the core coumarin structure is the foundational step before the introduction of the nitro group. The most prevalent and versatile methods for synthesizing the coumarin scaffold are the Pechmann condensation and the Knoevenagel condensation.

Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. This method is widely used for the synthesis of 4-substituted coumarins.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

A mixture of resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is subjected to heating at 110°C in the presence of an acid catalyst, such as Amberlyst-15 (0.2 g), under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then purified, typically by recrystallization from ethanol, to yield the 7-hydroxy-4-methylcoumarin product.

| Starting Materials | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Resorcinol, Ethyl acetoacetate | Amberlyst-15 | 110 | Varies | ~95 | |

| Resorcinol, Ethyl acetoacetate | Sulfuric Acid | Ambient | 20-22 hours | - | |

| Resorcinol, Ethyl acetoacetate | Polyphosphoric Acid | - | 20-25 min | - |

Knoevenagel Condensation

The Knoevenagel condensation is another cornerstone in coumarin synthesis, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester.

Experimental Protocol: Synthesis of Coumarin-3-carboxylic acid ethyl ester

To a mixture of salicylaldehyde (1 mmol) and diethyl malonate (1.2 mmol) in ethanol, a catalytic amount of a base like piperidine or an organocatalyst such as L-proline is added. The reaction mixture is then heated under reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired coumarin-3-carboxylic acid ethyl ester.

| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Salicylaldehyde, Diethyl malonate | L-proline/Ethanol | 80 | 18 | 94 | |

| o-Vanillin, Dimethyl malonate | Lithium Sulfate/Solvent-free (Ultrasound) | - | - | 97 | |

| Salicylaldehydes, Malononitrile | [MMIm][MSO4] (Ionic Liquid) | Room Temp | 2-7 min | 92-99 |

Nitration of the Coumarin Scaffold

The introduction of a nitro group onto the pre-formed coumarin ring is a key step in accessing the diverse pharmacological activities of this compound class. The position of nitration is highly dependent on the substitution pattern of the coumarin ring and the reaction conditions employed.

Electrophilic Nitration using Nitrating Agents

The most common method for the synthesis of nitrocoumarins is electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the coumarin ring.

Experimental Protocol: Synthesis of 6-Nitrocoumarin

Coumarin (10 g, 68 mmol) is treated with an excess of fuming nitric acid at room temperature overnight. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 6-nitrocoumarin.

Experimental Protocol: Synthesis of 6-Nitro- and 8-Nitro-4,7-dimethylcoumarin

To a solution of 4,7-dimethylcoumarin (1 g) in 15 mL of concentrated sulfuric acid, a nitrating mixture of concentrated nitric acid (0.4 mL) and concentrated sulfuric acid (1.2 mL) is added dropwise at 0–5 °C. The reaction is stirred overnight at this temperature. The mixture is then poured onto ice, and the resulting precipitate is filtered and washed with ethanol. The separation of 6-nitro and 8-nitro isomers can be achieved based on their differential solubility in solvents like dioxane.

| Starting Coumarin | Nitrating Agent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |

| Coumarin | Fuming Nitric Acid | Room Temp | Overnight | 6-Nitrocoumarin | 85 | |

| 7-Hydroxy-4-methylcoumarin | Conc. HNO₃ / Conc. H₂SO₄ | 0 | 45 min | 6-Nitro- & 8-Nitro- isomers | ~50 (total) | |

| 4,7-Dimethylcoumarin | Conc. HNO₃ / Conc. H₂SO₄ | 0-5 | Overnight | 8-Nitro-4,7-dimethylcoumarin | - | |

| 4,7-Dimethylcoumarin | Conc. HNO₃ / Conc. H₂SO₄ | Room Temp | 3 h (after 1h at 0-5°C) | 6-Nitro-4,7-dimethylcoumarin | - | |

| 4-Hydroxycoumarin | Conc. HNO₃ / Acetic Acid | - | - | 3-Nitro-4-hydroxycoumarin | - |

Nitrative Cyclization

An alternative approach for the synthesis of 3-nitrocoumarins involves a one-pot metal-free nitrative cyclization of aryl alkynoates using tert-butyl nitrite (TBN) as the nitrating agent.

Experimental Protocol: Synthesis of 3-Nitrocoumarins via Nitrative Cyclization

Aryl alkynoate is reacted with tert-butyl nitrite (TBN) in a suitable solvent. The reaction proceeds through a radical-triggered cascade of cyclization and nitration. This method offers a direct route to 3-nitrocoumarins from readily available starting materials.

| Starting Material | Reagent | Key Features | Product | Reference |

| Aryl alkynoates | tert-Butyl Nitrite (TBN) | One-pot, metal-free, radical cascade | 3-Nitrocoumarins |

Biological Activity and Signaling Pathways

Nitrocoumarins exhibit a range of biological activities, and understanding their mechanism of action is crucial for drug development.

Inhibition of Phospholipase C

3-Nitrocoumarin is a known inhibitor of phospholipase C (PLC), an important enzyme in cellular signaling. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Caption: Inhibition of the Phospholipase C signaling pathway by 3-nitrocoumarin.

Antimicrobial and Antifungal Activity

Several nitrocoumarin derivatives have demonstrated significant antibacterial and antifungal properties. The proposed mechanism of action often involves the disruption of the microbial cell wall or cell membrane integrity.

Caption: Proposed workflow for the antimicrobial/antifungal action of nitrocoumarins.

Conclusion

The synthesis of nitrocoumarin compounds offers a rich field for chemical exploration with significant potential for the development of new therapeutic agents. The classical methods of Pechmann and Knoevenagel condensations provide reliable routes to the coumarin core, which can then be functionalized via electrophilic nitration or other novel methods like nitrative cyclization. The biological activity of these compounds, particularly as enzyme inhibitors and antimicrobial agents, underscores their importance in drug discovery. Further research into the structure-activity relationships and optimization of synthetic routes will undoubtedly lead to the development of more potent and selective nitrocoumarin-based drugs.

CAS number and molecular formula for 4-Chloro-8-nitrocoumarin

A Note on Chemical Identity: Initial searches for "4-Chloro-8-nitrocoumarin" did not yield a readily identifiable compound with a corresponding CAS number or significant published literature. However, "4-Chloro-3-nitrocoumarin" is a well-documented and commercially available compound with extensive applications in research and development. It is highly probable that the intended compound of interest is 4-Chloro-3-nitrocoumarin, and as such, this guide will focus on this isomer.

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrocoumarin, including its chemical properties, synthesis, and key applications in drug discovery and scientific research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

4-Chloro-3-nitrocoumarin is a versatile synthetic intermediate belonging to the coumarin class of compounds. Its reactivity is largely dictated by the presence of the electron-withdrawing nitro group and the labile chlorine atom at positions 3 and 4, respectively, of the coumarin ring.

| Property | Value | Reference |

| CAS Number | 38464-20-9 | [1] |

| Molecular Formula | C₉H₄ClNO₄ | [1] |

| Molecular Weight | 225.58 g/mol | |

| Appearance | Pale yellow to yellow or green crystals or powder | |

| Melting Point | 160-164 °C | |

| Solubility | Insoluble in water | |

| IUPAC Name | 4-chloro-3-nitro-2H-chromen-2-one | [1] |

| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)--INVALID-LINK--[O-])Cl | [1] |

| InChI Key | OFLRQEKOAGDHKT-UHFFFAOYSA-N | [1] |

Synthesis of 4-Chloro-3-nitrocoumarin

While 4-chloro-3-nitrocoumarin is commercially available, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production. A common laboratory-scale synthesis involves the nitration of 4-hydroxycoumarin followed by chlorination.

Experimental Protocol: Two-Step Synthesis from 4-Hydroxycoumarin

Step 1: Nitration of 4-Hydroxycoumarin

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to maintain a temperature below 0°C, slowly add 4-hydroxycoumarin to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain vigorous stirring throughout the addition to ensure proper mixing and temperature control. The reaction mixture may thicken as the product precipitates.

-

After the addition is complete, continue stirring at 0°C for an additional 2-3 hours.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Allow the ice to melt completely, and then collect the precipitated 4-hydroxy-3-nitrocoumarin by filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product under vacuum to obtain 4-hydroxy-3-nitrocoumarin.

Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin

-

Reflux a mixture of 4-hydroxy-3-nitrocoumarin and thionyl chloride (SOCl₂) in an inert solvent such as toluene or chloroform. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 4-chloro-3-nitrocoumarin can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Diagram of Synthetic Workflow:

Caption: A two-step synthesis of 4-Chloro-3-nitrocoumarin.

Applications in Research and Drug Development

4-Chloro-3-nitrocoumarin serves as a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities. Its key applications are detailed below.

Precursor in Organic Synthesis

The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, leading to a diverse library of coumarin derivatives.

Experimental Protocol: Synthesis of 4-Amino-3-nitrocoumarins [2]

-

Dissolve 4-chloro-3-nitrocoumarin (10 mmol) in a suitable solvent such as dioxane (20 mL).

-

Add the desired amino acid (22 mmol) to the solution.

-

Reflux the reaction mixture for a specified time (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with dioxane (10 mL) followed by distilled water (3 x 10 mL).

-

The crude product can be further purified by recrystallization from ethanol.

Diagram of Nucleophilic Substitution Workflow:

Caption: General workflow for synthesizing 4-amino-3-nitrocoumarin derivatives.

Development of Fluorescent Probes

Coumarin derivatives are well-known for their fluorescent properties. 4-Chloro-3-nitrocoumarin has been utilized as a scaffold for developing fluorescent probes, particularly for the detection of biologically relevant species like hydrogen sulfide (H₂S).[3]

Mechanism of Action: The principle behind these probes often involves a "turn-on" fluorescence mechanism. The nitro group on the coumarin core quenches its fluorescence. Upon reaction with the target analyte (e.g., H₂S), the nitro group is reduced to an amino group, which is a strong electron-donating group. This transformation restores the fluorescence of the coumarin core, leading to a detectable signal.[3]

Experimental Protocol: General Procedure for H₂S Detection using a Coumarin-based Probe [3]

-

Probe Synthesis: Synthesize the specific coumarin-based probe by reacting 4-chloro-3-nitrocoumarin with a linker molecule that contains a recognition site for H₂S.

-

Preparation of Solutions: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO). Prepare a series of standard solutions of a H₂S donor (e.g., NaHS) in a buffer solution (e.g., PBS, pH 7.4).

-

Fluorescence Measurements: In a cuvette, add the buffer solution and the probe solution to achieve the desired final concentration. Record the initial fluorescence spectrum.

-

Add varying concentrations of the H₂S donor to the cuvette and record the fluorescence spectra at different time intervals to monitor the reaction progress.

-

The excitation and emission wavelengths will be specific to the synthesized probe.

Diagram of Fluorescent Probe Mechanism:

Caption: 'Turn-on' fluorescence mechanism for H₂S detection.

Photosensitizers in Photodynamic Therapy (PDT)

Coumarin derivatives have been investigated as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[4][5] Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which are toxic to cancer cells.

Mechanism of Action: The photosensitizer, upon absorbing light energy, transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II reaction) to generate highly reactive singlet oxygen (¹O₂), or it can react with other biomolecules to produce other ROS (Type I reaction). These ROS induce oxidative stress, leading to apoptosis or necrosis of the cancer cells.[4][5]

Experimental Protocol: In Vitro Photocytotoxicity Assay [5]

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media and conditions.

-

Incubation with Photosensitizer: Treat the cells with varying concentrations of the coumarin derivative for a specific duration (e.g., 24 hours).

-

Irradiation: Expose the cells to a light source with a wavelength that matches the absorption maximum of the photosensitizer for a defined period. A control group of cells treated with the photosensitizer should be kept in the dark.

-

Cell Viability Assay: After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.

-

Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) for both the dark and irradiated conditions to determine the phototoxicity.

| Cell Line | Compound Derivative | IC₅₀ (Dark) (µM) | IC₅₀ (Light) (µM) | Reference |

| HeLa | COUPY Derivative 1 | > 100 | 2.5 ± 0.3 | [4] |

| A2780 | COUPY Derivative 1 | 15.2 ± 1.2 | 0.8 ± 0.1 | [4] |

| HeLa | COUPY Derivative 2 | > 100 | 1.8 ± 0.2 | [4] |

| A2780 | COUPY Derivative 2 | 12.5 ± 1.5 | 0.5 ± 0.1 | [4] |

Diagram of Photodynamic Therapy Mechanism:

Caption: Simplified mechanism of ROS generation in photodynamic therapy.

Anticancer and Antimicrobial Potential

Derivatives of 4-chloro-3-nitrocoumarin have been synthesized and evaluated for their anticancer and antimicrobial activities. The biological activity is highly dependent on the nature of the substituent introduced at the 4-position.

Quantitative Data on Biological Activity of Coumarin Derivatives:

Anticancer Activity of Coumarin-Triazole Hybrids [6]

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 | 10b | 19.4 ± 0.22 |

| MCF-7 | 10e | 14.5 ± 0.30 |

Antimicrobial Activity of 4-Aminosubstituted-3-nitrocoumarins [7]

| Microorganism | Compound | Inhibition Zone (mm) |

| Staphylococcus aureus | IIIa | 15 |

| Escherichia coli | IIIa | 12 |

| Klebsiella pneumoniae | IIIa | 18 |

Safety and Handling

4-Chloro-3-nitrocoumarin is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

4-Chloro-3-nitrocoumarin is a valuable and versatile building block in medicinal chemistry and materials science. Its facile synthesis and the reactivity of the chloro and nitro substituents provide a platform for the development of a wide range of functional molecules. Researchers in drug discovery will find this compound particularly useful for creating novel fluorescent probes, potent photosensitizers for photodynamic therapy, and new scaffolds for anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of new therapeutic and diagnostic tools.

References

- 1. 4-Chloro-3-nitrocoumarin | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. COUPY Coumarins as Novel Mitochondria-Targeted Photodynamic Therapy Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Substituted-3-(nitrovinyl)coumarin as a Fluorescent Probe for Biothiols

Disclaimer: While the specific compound "4-Chloro-8-nitrocoumarin" is not extensively documented as a fluorescent probe for biothiols in publicly available scientific literature, this document provides detailed application notes and protocols for a closely related and well-characterized coumarin-based probe, 3-(2′-nitrovinyl)-4-phenylselenyl-coumarin . This probe incorporates the key structural features of a leaving group at the 4-position and a nitro group, which are central to its function as a fluorescent sensor for biothiols. The principles and protocols outlined here are representative of this class of coumarin probes and can be adapted by researchers working with similar compounds.

Introduction

Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial small molecules involved in maintaining cellular redox homeostasis and play significant roles in various physiological and pathological processes. The development of selective and sensitive fluorescent probes for detecting and quantifying these biothiols is of great interest in biomedical research and drug development. Coumarin-based fluorescent probes have emerged as powerful tools for this purpose due to their excellent photophysical properties, including high quantum yields and sensitivity to their microenvironment.

This document details the application of a 3-(2′-nitrovinyl)-4-phenylselenyl-coumarin probe for the differentiated detection of Cys, Hcy, and GSH. The probe is designed to exhibit a "turn-on" fluorescent response upon reaction with biothiols, with distinct emission signals for different biothiols, enabling their discrimination.

Principle of Detection

The detection mechanism of the 3-(2′-nitrovinyl)-4-phenylselenyl-coumarin probe is based on a cascade reaction involving nucleophilic substitution and subsequent intramolecular cyclization or addition reactions, which are distinct for different biothiols. The phenylselenyl group at the 4-position of the coumarin ring serves as a leaving group, and the nitrovinyl group at the 3-position acts as a Michael acceptor and a fluorescence quencher.

The general signaling pathway is as follows:

-

Nucleophilic Attack: The thiol group of a biothiol attacks the carbon atom to which the phenylselenyl group is attached, leading to the displacement of the phenylselenyl group.

-

Differential Reaction Pathways:

-

Cysteine (Cys) and Homocysteine (Hcy): Following the initial substitution, the amino group of Cys or Hcy undergoes an intramolecular Michael addition to the electron-deficient double bond of the nitrovinyl group. This leads to the formation of a seven-membered (for Cys) or eight-membered (for Hcy) heterocyclic ring fused to the coumarin core. This structural change disrupts the quenching effect of the nitro group and results in a strong fluorescence emission at a specific wavelength.

-

Glutathione (GSH): Due to the steric hindrance of the tripeptide structure of GSH, the intramolecular Michael addition does not occur. Instead, a second molecule of GSH may react, or the initial adduct remains, leading to a different electronic structure and a distinct fluorescence emission profile compared to the Cys and Hcy adducts.

-

This differential reactivity forms the basis for the ratiometric and colorimetric discrimination of these biothiols.

Signaling Pathway Diagram

Application Notes and Protocols for 4-Chloro-8-nitrocoumarin in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction